molecular formula C10H16O6 B13841996 ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate

ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate

Cat. No.: B13841996
M. Wt: 234.22 g/mol
InChI Key: SUEWFDVHILYDFQ-FBUWTEJLSA-N
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Description

Ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate typically involves multiple steps, including the formation of the oxane ring and the introduction of the ethyl acetate group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler alcohols.

Scientific Research Applications

Ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxane derivatives and esters with comparable functional groups. Examples include:

  • Methyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate
  • Propyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H16O6

Molecular Weight

234.22 g/mol

IUPAC Name

ethyl (2Z)-2-[(2S,4R,5S)-4,5-dihydroxy-2-methoxyoxan-3-ylidene]acetate

InChI

InChI=1S/C10H16O6/c1-3-15-8(12)4-6-9(13)7(11)5-16-10(6)14-2/h4,7,9-11,13H,3,5H2,1-2H3/b6-4-/t7-,9+,10-/m0/s1/i4+1,8+1

InChI Key

SUEWFDVHILYDFQ-FBUWTEJLSA-N

Isomeric SMILES

CCO[13C](=O)/[13CH]=C\1/[C@H]([C@H](CO[C@@H]1OC)O)O

Canonical SMILES

CCOC(=O)C=C1C(C(COC1OC)O)O

Origin of Product

United States

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